2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzenesulfonyl group, a dichlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine to form the corresponding thiourea. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group using strong reducing agents.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzyl derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfonyl and thiazole groups.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
- 2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethanamide
- 2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propionamide
Uniqueness
What sets 2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of both the benzenesulfonyl and dichlorophenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile tool in research and development .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c18-11-6-7-13(14(19)8-11)15-9-25-17(20-15)21-16(22)10-26(23,24)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBHHGGDSQVRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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